molecular formula C18H17N3O2 B5437599 4-({[4-(dimethylamino)phenyl]amino}methylene)-2-phenyl-1,3-oxazol-5(4H)-one CAS No. 5662-80-6

4-({[4-(dimethylamino)phenyl]amino}methylene)-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No. B5437599
CAS RN: 5662-80-6
M. Wt: 307.3 g/mol
InChI Key: FPBAVBNDEYMNGH-UHFFFAOYSA-N
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Description

4-({[4-(dimethylamino)phenyl]amino}methylene)-2-phenyl-1,3-oxazol-5(4H)-one, also known as DABCO-oxazolone, is a synthetic compound that belongs to the oxazolone family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In

Scientific Research Applications

4-({[4-(dimethylamino)phenyl]amino}methylene)-2-phenyl-1,3-oxazol-5(4H)-oneone has shown potential applications in various scientific fields. In medicinal chemistry, it has been studied for its anticancer, antibacterial, and antiviral properties. In biochemistry, it has been used as a probe for protein-ligand interactions and enzyme activity assays. In material science, it has been used as a fluorescent sensor for metal ions and as a building block for the synthesis of functional materials.

Mechanism of Action

The mechanism of action of 4-({[4-(dimethylamino)phenyl]amino}methylene)-2-phenyl-1,3-oxazol-5(4H)-oneone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins. In anticancer studies, it has been shown to inhibit the activity of DNA topoisomerase II, which is involved in DNA replication and cell division. In antibacterial studies, it has been shown to inhibit the activity of bacterial cell wall biosynthesis enzymes. In antiviral studies, it has been shown to inhibit the activity of viral RNA polymerases.
Biochemical and Physiological Effects:
4-({[4-(dimethylamino)phenyl]amino}methylene)-2-phenyl-1,3-oxazol-5(4H)-oneone has been shown to have various biochemical and physiological effects. In anticancer studies, it has been shown to induce apoptosis (programmed cell death) in cancer cells. In antibacterial studies, it has been shown to inhibit bacterial growth and biofilm formation. In antiviral studies, it has been shown to inhibit viral replication. However, further studies are needed to fully understand the biochemical and physiological effects of 4-({[4-(dimethylamino)phenyl]amino}methylene)-2-phenyl-1,3-oxazol-5(4H)-oneone.

Advantages and Limitations for Lab Experiments

4-({[4-(dimethylamino)phenyl]amino}methylene)-2-phenyl-1,3-oxazol-5(4H)-oneone has several advantages for lab experiments. It is easy to synthesize and purify, and its fluorescence properties make it a useful probe for various assays. However, it also has some limitations. It is relatively unstable and can degrade over time, which can affect the accuracy of the results. It also has limited solubility in aqueous solutions, which can affect its bioavailability and cellular uptake.

Future Directions

There are several future directions for the study of 4-({[4-(dimethylamino)phenyl]amino}methylene)-2-phenyl-1,3-oxazol-5(4H)-oneone. In medicinal chemistry, further studies are needed to optimize its anticancer, antibacterial, and antiviral properties. In biochemistry, further studies are needed to understand its mechanism of action and to develop new assays for protein-ligand interactions and enzyme activity. In material science, further studies are needed to explore its potential applications as a fluorescent sensor and as a building block for functional materials. Overall, 4-({[4-(dimethylamino)phenyl]amino}methylene)-2-phenyl-1,3-oxazol-5(4H)-oneone has shown great potential for various scientific applications, and further studies are needed to fully explore its properties and potential.

Synthesis Methods

The synthesis of 4-({[4-(dimethylamino)phenyl]amino}methylene)-2-phenyl-1,3-oxazol-5(4H)-oneone involves the reaction of 4-(dimethylamino)benzaldehyde and phenylglycine ethyl ester in the presence of DABCO (1,4-diazabicyclo[2.2.2]octane) and acetic acid. The reaction proceeds through a condensation reaction, followed by cyclization to form the oxazolone ring. The yield of the reaction is around 70% and can be improved by optimizing the reaction conditions.

properties

IUPAC Name

4-[[4-(dimethylamino)phenyl]iminomethyl]-2-phenyl-1,3-oxazol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-21(2)15-10-8-14(9-11-15)19-12-16-18(22)23-17(20-16)13-6-4-3-5-7-13/h3-12,22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBAVBNDEYMNGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=CC2=C(OC(=N2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40416580
Record name STK869916
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40416580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5662-80-6
Record name STK869916
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40416580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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